5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid
Overview
Description
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,5-difluorobenzonitrile with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2,5-Difluorophenylacetic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
5-(2,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both the oxazole ring and the difluorophenyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds. The oxazole ring provides a versatile scaffold for further functionalization, while the difluorophenyl group enhances stability and binding affinity.
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-1-2-7(12)6(3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCYNBOGEKUCON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NO2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953735-19-8 | |
Record name | 5-(2,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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